4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
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Overview
Description
4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a complex organic compound that integrates multiple functional groups, including a benzamide, a sulfamoyl group, and a chromeno-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Chromeno-thiazole Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde to form the chromeno-thiazole core.
Introduction of the Benzamide Group: The chromeno-thiazole intermediate is then reacted with benzoyl chloride in the presence of a base like triethylamine to introduce the benzamide group.
Sulfamoylation: The final step involves the introduction of the N-benzyl-N-methylsulfamoyl group. This can be achieved by reacting the intermediate with N-benzyl-N-methylsulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer or bacterial infections.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfamoyl group could play a role in binding to biological targets, while the chromeno-thiazole moiety might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide: can be compared to other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-28(15-17-7-3-2-4-8-17)34(30,31)19-13-11-18(12-14-19)24(29)27-25-26-23-20-9-5-6-10-21(20)32-16-22(23)33-25/h2-14H,15-16H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRMXHDAVFGNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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